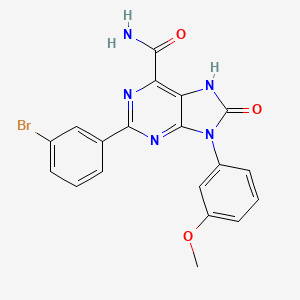

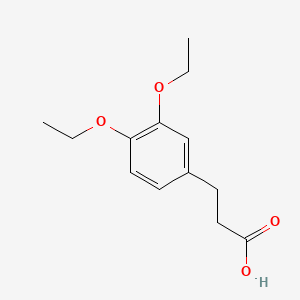

![molecular formula C23H16FN5O2S B2758346 5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921831-39-2](/img/structure/B2758346.png)

5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Design and Synthesis of GyrB Inhibitors

A study by Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The research focused on designing and synthesizing a series of compounds evaluated for their antituberculosis activity and cytotoxicity. One compound highlighted for its promising activity and non-cytotoxic nature at 50 µM, shares a structural motif with the compound of interest, suggesting potential applications in tuberculosis treatment research (Jeankumar et al., 2013).

Anticancer Activity

Research by Hammam et al. (2005) on novel fluoro-substituted benzo[b]pyran compounds demonstrated significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. This study underscores the potential of fluoro-substituted compounds in developing new anticancer therapies, suggesting a possible research direction for the compound (Hammam et al., 2005).

Cytotoxicity Studies

Hassan et al. (2014, 2015) synthesized and evaluated the cytotoxic activity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Their work involved screening against Ehrlich Ascites Carcinoma (EAC) cells and human cancer cell lines, providing insights into the structural features contributing to cytotoxicity and highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidines in cancer treatment (Hassan et al., 2014); (Hassan et al., 2015).

Antimicrobial Activities

A study by Bayrak et al. (2009) on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide evaluated their antimicrobial activities. This research demonstrates the potential of heterocyclic compounds in addressing microbial resistance, suggesting another possible application area for the compound of interest (Bayrak et al., 2009).

Fluorescence Quantum Yield in Carbon Dots

Shi et al. (2016) discussed the fluorescence origins of carbon dots with high quantum yields, identifying organic fluorophores as the primary source. This research highlights the potential use of similar compounds in creating highly fluorescent carbon dots for bioimaging and sensing applications (Shi et al., 2016).

Wirkmechanismus

Target of Action

Thiazole derivatives, a key structural feature of this compound, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Compounds containing thiazole moieties have been found to impact a variety of biological pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN5O2S/c24-16-8-6-15(7-9-16)12-28-13-18(21(30)26-23-25-10-11-32-23)20-19(14-28)22(31)29(27-20)17-4-2-1-3-5-17/h1-11,13-14H,12H2,(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZJGLOSGWLPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NC4=NC=CS4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

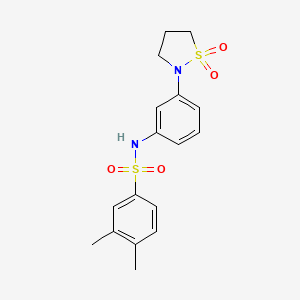

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)

![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)